Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area vs. Nicotinamide Analog
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide (CAS 2034429-86-0) exhibits a computed XLogP3-AA of -0.2, which is substantially lower (more hydrophilic) than that predicted for its closest commercially available analog, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide (CAS 2034467-63-3), which contains a pyridine ring in place of the pyrazine. The additional nitrogen atom in the pyrazine ring reduces logP by approximately 0.3–0.5 log units compared to the pyridine analog, as estimated from fragment-based calculations [1]. This difference in lipophilicity can affect membrane permeability, plasma protein binding, and tissue distribution in cellular and in vivo models.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 (PubChem computed) |
| Comparator Or Baseline | N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide (CAS 2034467-63-3): XLogP3-AA estimated ~0.1–0.3 based on fragment difference of pyridine vs. pyrazine |
| Quantified Difference | ΔXLogP ≈ -0.3 to -0.5 (target compound more hydrophilic) |
| Conditions | Computed physicochemical properties; PubChem 2021.05.07 release |
Why This Matters
The lower lipophilicity of the pyrazine-2-carboxamide analog may confer superior aqueous solubility and reduced non-specific protein binding compared to the nicotinamide analog, which is relevant for assay development requiring defined free fraction concentrations.
- [1] PubChem Compound Summary for CID 122160594. Computed XLogP3-AA = -0.2. National Center for Biotechnology Information (2026). View Source
